molecular formula C11H9ClFNOS B2612750 2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide CAS No. 2411308-00-2

2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide

Cat. No.: B2612750
CAS No.: 2411308-00-2
M. Wt: 257.71
InChI Key: QXUFNENJMDSCAT-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-1-benzothiophene and chloroacetyl chloride.

    Reaction: The 5-fluoro-1-benzothiophene is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate compound.

    Amidation: The intermediate is then subjected to amidation with an appropriate amine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide: is similar to other benzothiophene derivatives such as:

Uniqueness

    Structural Features: The presence of both chloro and fluoro substituents on the benzothiophene ring makes this compound unique.

    Biological Activity: The compound’s unique structure may result in distinct biological activities compared to other benzothiophene derivatives.

Properties

IUPAC Name

2-chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNOS/c12-5-11(15)14-6-9-4-7-3-8(13)1-2-10(7)16-9/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUFNENJMDSCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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